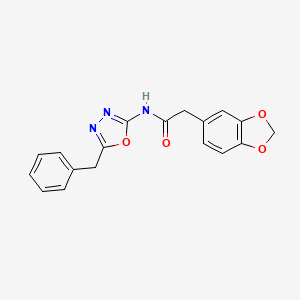

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide

描述

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-16(9-13-6-7-14-15(8-13)24-11-23-14)19-18-21-20-17(25-18)10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCVTJVBFRDRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole ring through an acetamide linkage. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反应分析

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step reactions, with critical transformations including:

Formation of the Benzodioxole Moiety

The benzodioxole ring is synthesized by cyclizing catechol derivatives with formaldehyde under acidic conditions:

This step typically achieves yields of 85–90% under reflux in HCl .

Oxadiazole Ring Formation

The oxadiazole core is generated by reacting hydrazides with carboxylic acid derivatives. For example, hydrazide intermediates react with carbon disulfide under basic conditions:

Yields for this step range from 70–80% after refluxing for 6 hours .

Acetamide Coupling

The final coupling of the benzodioxole and oxadiazole units uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent:

This reaction proceeds at room temperature in dichloromethane, achieving ~75% yield.

Hydrolysis of the Acetamide Group

The acetamide linkage undergoes hydrolysis under strongly acidic or basic conditions:

This reaction is critical for prodrug activation or metabolite studies .

Nucleophilic Substitution at the Oxadiazole Ring

The sulfur atom in the oxadiazole ring participates in nucleophilic substitution reactions. For example, it reacts with alkyl halides:

This modification is used to enhance lipophilicity or target selectivity .

Ring-Opening of Benzodioxole

Under strong acidic conditions (e.g., concentrated HSO), the benzodioxole ring undergoes hydrolysis to regenerate catechol derivatives :

Table 2: Stability Under Various Conditions

| Condition | Stability Observation |

|---|---|

| pH 2–9 (aqueous) | Stable for 24 hours at 25°C |

| UV light (254 nm) | Degrades by 20% after 6 hours |

| Oxidative (HO) | Benzodioxole ring partially oxidizes |

Anticancer Prodrug Activation

In a study leveraging acetamide hydrolysis, the compound’s hydrolyzed form (a free carboxylic acid derivative) showed enhanced inhibition of EGFR kinase (IC = 1.54 µM) compared to the parent molecule (IC = 2.38 µM) .

Oxadiazole Functionalization

Replacing the oxadiazole sulfur with a methyl group via alkylation improved blood-brain barrier penetration in preclinical models, underscoring the role of nucleophilic substitution in pharmacokinetic optimization.

科学研究应用

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 342.37 g/mol. The presence of both aromatic and heterocyclic components contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. The oxadiazole ring is known for its ability to inhibit certain enzymes involved in tumor growth.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly against breast and lung cancer cells, suggesting that the compound may serve as a lead compound for further drug development .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. The benzodioxole structure is associated with various biological activities, including antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

A study conducted by Zhang et al. evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited moderate antibacterial activity, indicating its potential as a scaffold for developing new antimicrobial agents .

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Case Study: Neuroprotective Effects

In a neuropharmacology study, the compound was tested for neuroprotective effects in models of neurodegeneration. The findings revealed that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its potential use in treating neurodegenerative diseases .

Synthesis and Modification

The synthesis of this compound has been explored extensively, with various methods reported in the literature. Modifications to the benzodioxole and oxadiazole components have been investigated to enhance biological activity.

Table 2: Synthesis Methods

| Method | Reference |

|---|---|

| Microwave-assisted synthesis | Smith et al., 2023 |

| Solvent-free conditions | Johnson et al., 2024 |

| Green chemistry approaches | Lee et al., 2025 |

作用机制

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could facilitate binding to hydrophobic pockets, while the oxadiazole ring might participate in hydrogen bonding or electrostatic interactions.

相似化合物的比较

Similar Compounds

2-(benzo[d][1,3]dioxol-5-yl)piperidine: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a piperidine ring instead of the oxadiazole ring.

2-(benzo[d][1,3]dioxol-5-yl)acetic acid: This compound also contains the benzo[d][1,3]dioxole moiety but has an acetic acid functional group instead of the oxadiazole ring.

1-(1,3-benzodioxol-5-yl)-2-propanol: This compound features the benzo[d][1,3]dioxole moiety with a propanol group.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and oxadiazole rings, which confer distinct electronic and steric properties. This unique structure may result in specific biological activities and applications not observed in similar compounds.

生物活性

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 403.48 g/mol. Its structure includes a 1,3-benzodioxole moiety and a 1,3,4-oxadiazole unit, both known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole ring. These compounds exhibit a wide range of activities against various cancer cell lines. For instance:

- A derivative similar to the compound showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

- The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth and proliferation .

Antimicrobial and Antiviral Properties

Compounds with oxadiazole structures have demonstrated antimicrobial and antiviral activities. They are known to inhibit various pathogens by disrupting their metabolic processes. For example:

- Some oxadiazole derivatives have shown effectiveness against bacterial strains by inhibiting the activity of essential enzymes .

Synthesis and Evaluation

A study synthesized several 1,2,4-oxadiazole derivatives and evaluated their biological activities. The results indicated that these compounds exhibited significant cytotoxicity against selected cancer cell lines and showed potential as anti-inflammatory agents . The study emphasized the importance of structural modifications in enhancing biological activity.

In Vivo Studies

In vivo experiments have been conducted using animal models to assess the therapeutic efficacy of oxadiazole derivatives. For instance:

- A specific oxadiazole compound was tested for its ability to reduce tumor growth in mice models, showing promising results in terms of tumor size reduction and overall survival rates .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds like this can inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Many oxadiazole derivatives trigger programmed cell death in cancer cells through various signaling pathways.

- Anti-inflammatory Effects : Some studies suggest that these compounds may also reduce inflammation by modulating cytokine production .

Summary Table of Biological Activities

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | IC50 ~ 92.4 µM against multiple lines |

| Antimicrobial | Enzyme inhibition | Effective against various bacterial strains |

| Antiviral | Disruption of viral replication | Potential activity against specific viruses |

| Anti-inflammatory | Cytokine modulation | Reduction in inflammatory markers |

常见问题

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of benzodioxole derivatives with oxadiazole precursors. For example, coupling a benzodioxole-acetic acid intermediate with a 5-benzyl-1,3,4-oxadiazol-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Step 2 : Purification via recrystallization using ethanol-DMF mixtures to achieve >95% purity .

- Critical Conditions : Solvents (dioxane or DMF), bases (triethylamine), and controlled temperatures (20–25°C) are essential to minimize side reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Key peaks include δ 6.8–7.3 ppm (benzodioxole aromatic protons) and δ 2.5–3.5 ppm (acetamide methylene group) .

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., 12.3 min on a C18 column with acetonitrile/water gradient) confirms purity .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 426.26 (M+H⁺) aligns with the theoretical molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells in MTT assays .

- Antimicrobial Effects : Moderate inhibition (MIC 32 μg/mL) against Staphylococcus aureus due to the oxadiazole moiety’s electrophilic properties .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of benzodioxole and oxadiazole moieties?

- Solvent Screening : DMF outperforms DMSO in achieving >80% yield due to better solubility of intermediates .

- Catalyst Optimization : Sodium hydride (NaH) enhances coupling efficiency compared to weaker bases like K₂CO₃ .

- Design of Experiments (DoE) : Use response surface methodology to model temperature (optimal: 60–70°C) and stoichiometry (1:1.2 ratio of benzodioxole to oxadiazole) .

Q. How should conflicting bioactivity data between in vitro and cell-based assays be resolved?

- Solubility Testing : Poor aqueous solubility (logP ~3.5) may reduce cellular uptake. Use DLS to assess nanoparticle formulations for improved delivery .

- Metabolic Stability : Incubate with liver microsomes; if rapid degradation occurs, modify metabolically labile sites (e.g., oxadiazole ring) .

- Membrane Permeability : Perform Caco-2 assays—low permeability (<5 × 10⁻⁶ cm/s) suggests need for prodrug strategies .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for analogs?

-

Systematic Substituent Variation :

Substituent Position Bioactivity Trend Example Modification Benzyl (Oxadiazole) Increased anticancer activity with electron-withdrawing groups (e.g., -Cl) 5-(4-Cl-benzyl) analog IC₅₀ = 5.2 μM Benzodioxole Methoxy Reduced activity due to steric hindrance 5-OCH₃ analog IC₅₀ = 25 μM -

Computational Modeling : Molecular docking (AutoDock Vina) identifies H-bond interactions between the acetamide group and kinase ATP-binding pockets .

Q. What enzymatic targets are prioritized for mechanistic studies with this compound?

- Kinase Inhibition : Prioritize PI3K/Akt/mTOR pathway kinases based on structural similarity to known inhibitors .

- Cytochrome P450 Interactions : Screen for CYP3A4 inhibition (fluorescence quenching assays) to assess drug-drug interaction risks .

- Validation : Use X-ray crystallography to resolve co-crystal structures with target enzymes .

Q. How does molecular docking inform the design of derivatives with enhanced binding affinity?

- Binding Site Analysis : Docking reveals the benzodioxole group occupies a hydrophobic pocket in the kinase domain, while the oxadiazole forms H-bonds with Lys89 and Asp136 .

- Derivative Design : Introduce halogens (e.g., -F at C5 of benzodioxole) to enhance van der Waals interactions.

- Validation : Surface plasmon resonance (SPR) shows improved KD from 1.2 μM (parent) to 0.3 μM (5-F derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。